2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
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Overview
Description
2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its complex structure, which includes a benzamido group, a nitrophenyl sulfonyl group, and a phenyl benzoate moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level, including changes in protein function, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The effects of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate on various types of cells and cellular processes are currently unknown. The compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. There is no available information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently unknown. There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzamido Intermediate: This step involves the reaction of benzoic acid with an amine to form a benzamido compound.
Sulfonylation: The benzamido intermediate is then reacted with a sulfonyl chloride derivative, such as 3-nitrophenyl sulfonyl chloride, under basic conditions to form the sulfonylated benzamido compound.
Esterification: Finally, the sulfonylated benzamido compound is esterified with phenol or a phenol derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-((4-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
- 2-(N-((2-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
- 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl acetate
Uniqueness
2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
[2-[benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O7S/c29-25(19-10-3-1-4-11-19)27(36(33,34)22-15-9-14-21(18-22)28(31)32)23-16-7-8-17-24(23)35-26(30)20-12-5-2-6-13-20/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKKLDXYBBPRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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